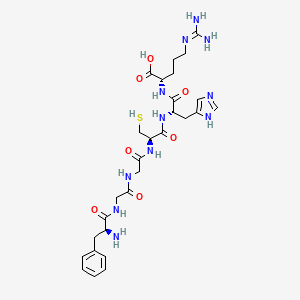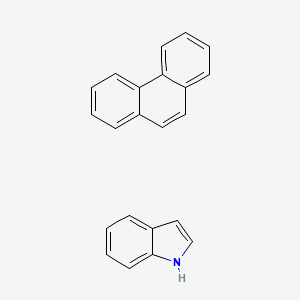
1H-Indole--phenanthrene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole–phenanthrene (1/1) is a compound that combines the structural features of indole and phenanthrene. Indole is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, while phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This unique combination results in a compound with interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole–phenanthrene (1/1) can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The phenanthrene moiety can be introduced through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods: Industrial production of 1H-Indole–phenanthrene (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole–phenanthrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully or partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Indole–phenanthrene (1/1) has a wide range of applications in scientific research:
Biology: It serves as a probe in studying biological processes and interactions due to its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole–phenanthrene (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Carbazole: Another indole derivative with a fused benzene ring, similar to phenanthrene but with nitrogen in the ring system.
Uniqueness: 1H-Indole–phenanthrene (1/1) is unique due to its combination of indole and phenanthrene structures, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interactions compared to its individual components .
Propiedades
Número CAS |
661463-43-0 |
|---|---|
Fórmula molecular |
C22H17N |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1H-indole;phenanthrene |
InChI |
InChI=1S/C14H10.C8H7N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;1-2-4-8-7(3-1)5-6-9-8/h1-10H;1-6,9H |
Clave InChI |
FELCYRGQZFGNBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=CC=C2C(=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



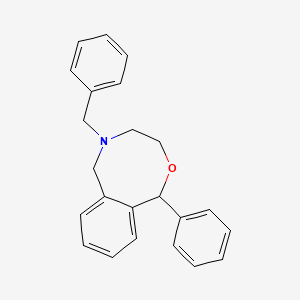
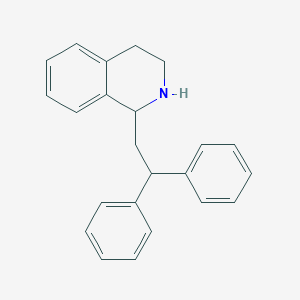
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
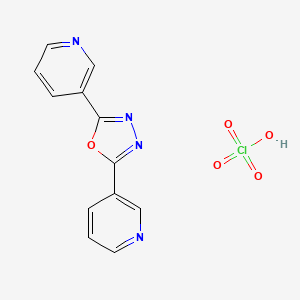
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

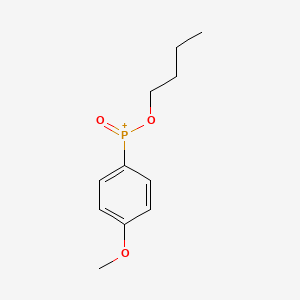
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
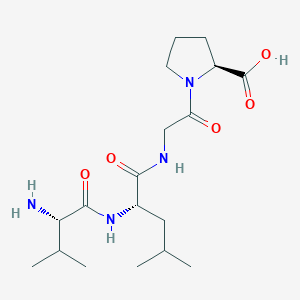
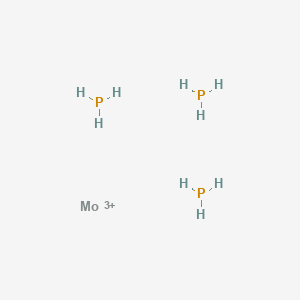

![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
